

Introduction: The Versatile Scaffold of Nitrophenyl Carbamates

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Compound of Interest

Compound Name: 4-Nitrophenyl dimethylcarbamate

CAS No.: 7244-70-4

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Organic carbamates, characterized by their core urethane linkage, are a cornerstone in medicinal chemistry and drug design, serving as integral components in numerous approved therapeutic agents.^{[1][2][3]} Their unique structure, an amide-ester hybrid, confers both chemical stability and the ability to engage in crucial hydrogen bonding interactions, making them excellent candidates for bioactive molecules and peptide bond surrogates.^{[1][3]} Within this broad class, nitrophenyl carbamates stand out due to the distinct electronic properties imparted by the nitro-substituted phenyl ring.

The presence of the electron-withdrawing nitro group makes the nitrophenoxide a superb leaving group. This chemical feature activates the carbamate's carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This inherent reactivity is the foundation of their primary mechanism of biological action: the covalent modification of active sites in enzymes, particularly serine hydrolases. Consequently, nitrophenyl carbamates have been extensively investigated as potent enzyme inhibitors, most notably against cholinesterases, which are key targets in neurodegenerative diseases.^{[4][5][6]}

Beyond enzyme inhibition, the nitrophenyl carbamate scaffold has demonstrated a remarkable breadth of biological activities, including antimicrobial and anticancer effects.^{[3][7][8][9]}

Furthermore, their unique chemical properties are harnessed in synthetic chemistry, where they function as photolabile or base-labile protecting groups and as activated intermediates for the synthesis of ureas and other derivatives.^{[10][11][12][13]} This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and diverse biological applications of nitrophenyl carbamates, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and chemical biology.

The Mechanistic Basis of Bioactivity: Covalent Enzyme Inhibition

The primary mode of action for many biologically active nitrophenyl carbamates is their function as mechanism-based inhibitors, particularly for serine hydrolases like proteases and esterases.^[14] The process is a pseudo-irreversible inhibition characterized by a two-step mechanism: a rapid carbamylation of the enzyme's active site followed by a very slow decarbamylation (hydrolysis).^{[15][16]}

- **Initial Binding:** The carbamate inhibitor first forms a reversible, non-covalent Michaelis complex (EC) within the enzyme's active site.
- **Carbamylation:** The catalytic serine residue in the active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate.^[5] The complex then collapses, resulting in the displacement of the nitrophenoxide leaving group and the formation of a stable, covalent carbamyl-enzyme intermediate (E-Carbamyl). This step effectively inactivates the enzyme.^{[16][17]}
- **Slow Decarbamylation:** The carbamylated enzyme is slow to hydrolyze. The regeneration of the active enzyme is significantly slower than the initial carbamylation step, leading to prolonged inhibition.^{[15][18]} The rate of this regeneration dictates the duration of the inhibitor's effect.

The efficiency of this process is heavily influenced by the substitution on the nitrophenyl ring. The electron-withdrawing nitro group is critical for activating the carbonyl group and stabilizing the departing phenoxide anion, making the initial carbamylation step highly favorable.^[16]

A Therapeutic Target: Cholinesterase Inhibition

The most extensively studied biological activity of nitrophenyl carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][19] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease, glaucoma, and myasthenia gravis.[4][6] Carbamate-based drugs, such as Rivastigmine, are clinically used for this purpose.[2][4]

The mechanism follows the covalent inhibition pathway described above, where the carbamate transfers its carbamoyl moiety to the active site serine of AChE or BChE.[6][15][20] The position of the nitro group (ortho, meta, or para) and other substituents on the phenyl ring can modulate the inhibitory potency and selectivity between AChE and BChE.[5] For instance, studies have shown that electron-donating substituents in the ortho position can lead to better inhibition of BChE, while electron-withdrawing groups favor AChE inhibition.[5]

Data Presentation: Cholinesterase Inhibitory Activity

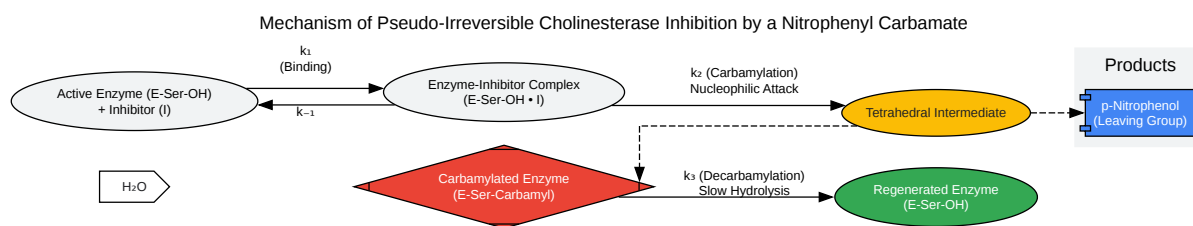
The following table summarizes the inhibitory activities of selected O-aromatic N,N-disubstituted carbamates against AChE and BChE, demonstrating the range of potencies achievable with this scaffold.

Compound ID	Inhibitor Structure	AChE IC ₅₀ (μM)	BChE IC ₅₀ (μM)	Reference
1	O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl}dimethylcarbamothioate	38.98	>100	[4]
2	2-(Phenylcarbamoyl)phenyl diphenylcarbamate	63.10	1.60	[4]
3	2-[(4-Chlorophenyl)carbamoyl]phenyl N-methyl-N-phenylcarbamate	51.29	2.51	[4]
Rivastigmine	(S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate	>100	31.62	[4]
Galantamine	Standard Drug	1.91	12.59	[4]

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Data extracted from Krátký et al., 2019.[4]

Mandatory Visualization: Mechanism of Cholinesterase Inhibition



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Caption: Covalent modification of cholinesterase by a nitrophenyl carbamate inhibitor.

Broadening the Spectrum: Antimicrobial and Anticancer Activities

The utility of nitrophenyl carbamates extends beyond neuro-active targets, with a growing body of evidence supporting their roles as antimicrobial and anticancer agents.

Antimicrobial Activity

Various derivatives of nitrophenyl carbamates have demonstrated significant activity against a range of pathogenic microbes.[7][8] Studies have shown efficacy against both Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative bacteria (e.g., *Escherichia coli*, *Klebsiella pneumoniae*), as well as various fungi (*Aspergillus niger*, *Rhizopus arrhizus*).[7][8] The mechanism is often linked to the inhibition of essential enzymes within the microbes. For example, *in silico* molecular docking studies suggest that these compounds can bind effectively to bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby inhibiting bacterial growth.[7] The presence of the nitro group, particularly in the ortho position relative to the carbamate linkage, appears to be a key determinant of this antimicrobial potency. [8]

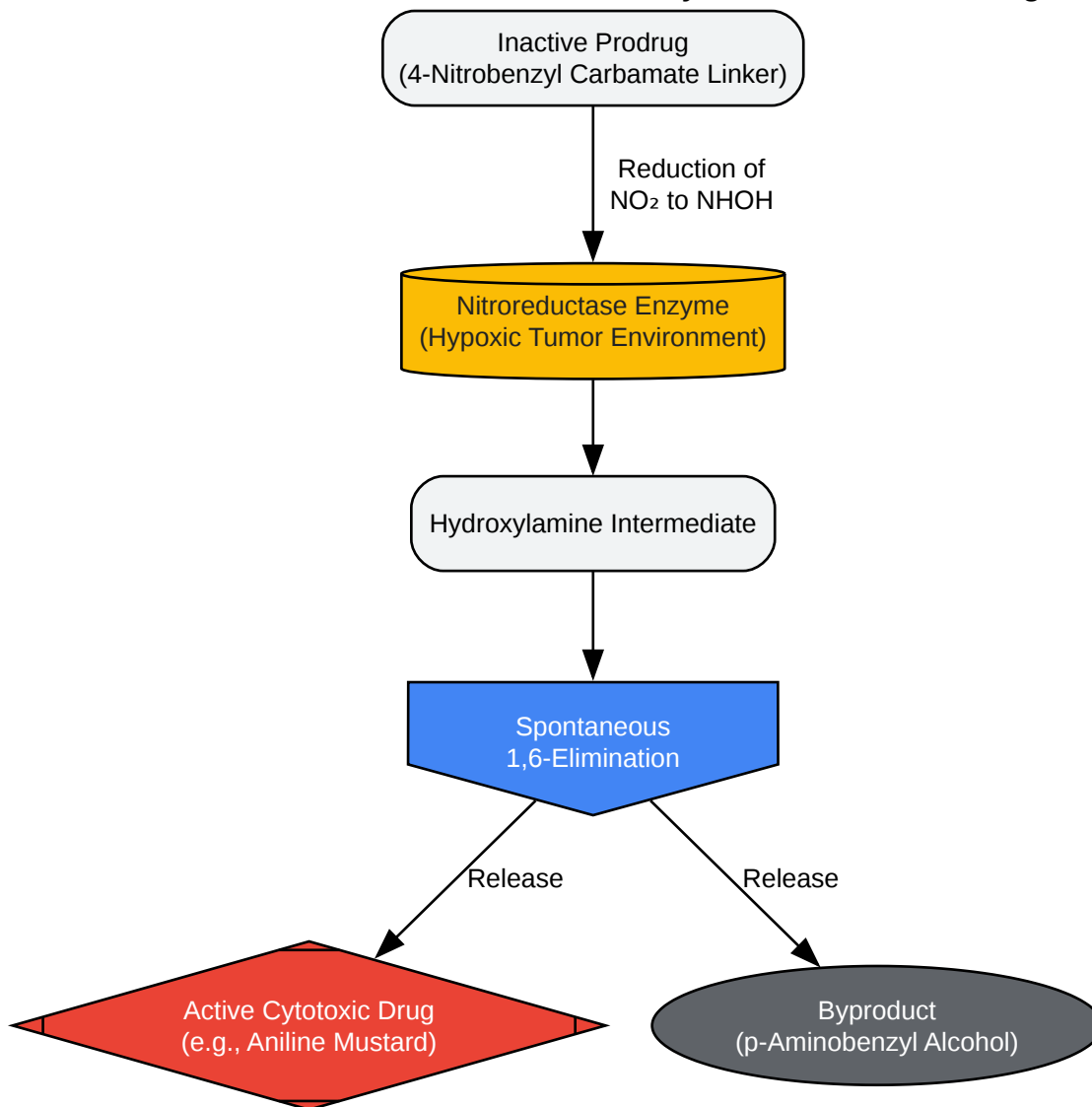
Anticancer Activity

Nitrophenyl carbamates have emerged as a promising scaffold in oncology, primarily through their application in prodrug strategies.[3] A prodrug is an inactive compound that is metabolized in vivo into an active therapeutic agent. The nitrobenzyl carbamate moiety is an excellent trigger for bioreductive drug activation.[21]

Many solid tumors have hypoxic (low oxygen) regions, which express high levels of nitroreductase enzymes. These enzymes can selectively reduce the nitro group on the carbamate to a hydroxylamine or amine.[21] This reduction initiates a cascade of electronic rearrangements, leading to the fragmentation of the carbamate linker and the release of a potent cytotoxic agent (e.g., an aniline mustard) specifically at the tumor site.[3][21] This targeted approach minimizes systemic toxicity to healthy tissues, a major challenge in conventional chemotherapy.[3]

Mandatory Visualization: Bioreductive Prodrug Activation

Bioreductive Activation of a Nitrobenzyl Carbamate Prodrug



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Caption: Targeted release of a cytotoxic agent via enzymatic reduction.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of nitrophenyl carbamates.

Synthesis of a Model p-Nitrophenyl Carbamate

This protocol describes the synthesis of an N-substituted p-nitrophenyl carbamate from p-nitrophenyl chloroformate and a primary amine. This method is widely applicable and relies on a simple nucleophilic substitution.^{[7][22]}

Materials:

- p-Nitrophenyl chloroformate
- Primary amine (e.g., Benzylamine)
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

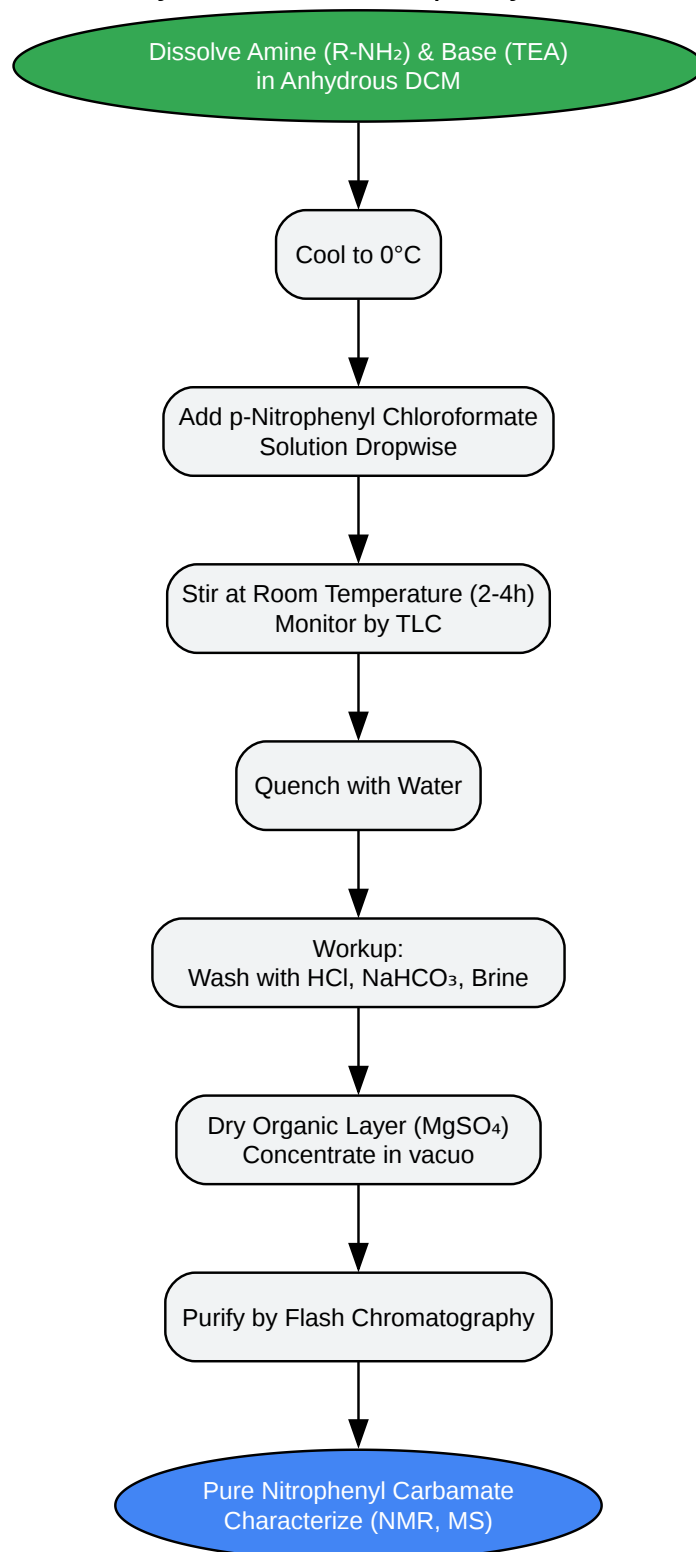
Procedure:

- Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add TEA or DIEA (1.2 eq) to the solution. This base acts as an HCl scavenger.
- Cool the mixture to 0 °C in an ice bath.
- In a separate flask, dissolve p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.
- Add the p-nitrophenyl chloroformate solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.

- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by adding water.
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent in vacuo to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure p-nitrophenyl carbamate.
- Characterize the final product using $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and mass spectrometry.

Mandatory Visualization: Synthesis Workflow

General Synthesis of a Nitrophenyl Carbamate



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Caption: Step-by-step workflow for the synthesis of nitrophenyl carbamates.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BChE activity and inhibition. It relies on the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), detectable at 412 nm.

Materials:

- AChE (from electric eel) or BChE (from equine serum)
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
- DTNB (Ellman's reagent)
- Phosphate buffer (e.g., 100 mM, pH 8.0)
- Test compound (Nitrophenyl carbamate dissolved in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagents:
 - Enzyme solution: Prepare a stock solution of AChE or BChE in phosphate buffer.
 - Substrate solution: Prepare a stock solution of ATCI or BTCI in deionized water.
 - DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.
 - Inhibitor solutions: Prepare a serial dilution of the test compound in DMSO.
- Assay Protocol:

- In each well of the 96-well plate, add:
 - 140 μ L of phosphate buffer (pH 8.0)
 - 20 μ L of DTNB solution
 - 10 μ L of the inhibitor solution (or DMSO for control)
- Mix and pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to interact with the enzyme.
- Add 20 μ L of the enzyme solution to each well.
- Initiate the reaction by adding 10 μ L of the substrate solution (ATCI or BTCl).
- Data Acquisition:
 - Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
 - The rate of reaction (V) is calculated from the linear portion of the absorbance vs. time plot.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = $[1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$
 - Plot the % Inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

Nitrophenyl carbamates represent a structurally simple yet remarkably versatile class of compounds with a wide array of biological activities. Their efficacy as enzyme inhibitors, particularly against cholinesterases, is well-established and mechanistically understood,

stemming from the covalent carbamylation of active site serine residues. The inherent chemical reactivity endowed by the nitrophenyl moiety has also positioned them as valuable tools in antimicrobial research and as clever triggers for tumor-activated anticancer prodrugs.

Future research will likely focus on refining the structure-activity relationships to enhance potency and selectivity for specific targets. The design of novel nitrophenyl carbamates with improved pharmacokinetic properties and reduced off-target effects remains a key objective for drug development professionals. Furthermore, the application of these compounds as photolabile caging groups and synthetic intermediates in chemical biology continues to be an expanding field, promising new ways to probe and control complex biological systems. The continued exploration of this powerful chemical scaffold is certain to yield further innovations in medicine and life sciences.

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